{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride
Description
{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a fluorinated pyrazolo-oxazine derivative with a primary amine functional group. Its structural uniqueness lies in the 6,6-difluoro substitution on the oxazine ring, distinguishing it from methyl-, bromo-, or unsubstituted analogs.
Properties
IUPAC Name |
(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-7(9)3-12-6(13-4-7)5(1-10)2-11-12;/h2H,1,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSGOXILNANKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(C=NN21)CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Fluorination Strategies
The oxazine ring is typically constructed via a [3+3] cycloaddition or intramolecular nucleophilic substitution. CN113332292A details the synthesis of ethyl 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (C14) from a dihydroxy precursor using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. This step achieves geminal difluorination with yields exceeding 70% under anhydrous conditions.
Reaction Conditions
Alternative Fluorination Approaches
Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) has been employed in analogous systems to enhance selectivity for geminal difluorination, minimizing monofluorinated byproducts. This reagent operates under milder conditions (0°C to 40°C) and is compatible with ester functionalities.
Final Salt Formation and Purification
The free amine is treated with hydrochloric acid (1.0–1.2 equiv) in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from acetone/water (9:1) yields the pure product with >99% HPLC purity.
Critical Parameters
- pH Control : Maintain pH 2–3 during salt formation to avoid decomposition.
- Drying : Lyophilization ensures removal of residual solvents.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale synthesis requires modifications to laboratory protocols:
- Continuous Flow Fluorination : DAST is replaced with safer flow reactors to handle exothermic fluorination.
- Catalyst Recycling : Palladium catalysts are immobilized on silica to reduce costs.
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Fluorination | 45 |
| Amine Introduction | 30 |
| Salt Formation | 15 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the difluoro groups to difluoromethyl groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyrazolo[5,1-b][1,3]oxazine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: : Difluoromethyl derivatives.
Substitution: : A wide range of substituted pyrazolo[5,1-b][1,3]oxazine derivatives.
Scientific Research Applications
Overview
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine hydrochloride is a compound that has gained attention in various scientific fields, particularly in medicinal chemistry and drug design. Its unique structural features contribute to its potential applications in treating various diseases, especially cancer.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6,6-difluoro compounds. Notably:
- Cell Line Studies : Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 0.04 µM against K-562 and other cancer cell lines .
- Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds related to the pyrazolo structure were evaluated for their ability to inhibit Aurora-A kinase, a target in cancer therapy .
Drug Design and Discovery
The compound's structure allows for modifications that can enhance its pharmacological properties:
- Structure-Activity Relationship (SAR) : Researchers are exploring how changes in the pyrazolo framework affect biological activity. This includes examining the impact of substituents on the oxazine ring and their influence on potency against cancer cells .
- Lead Compound Development : The unique properties of 6,6-difluoro derivatives make them promising candidates for lead compounds in drug discovery programs focused on developing new anticancer agents .
Neuropharmacological Applications
Emerging research suggests that pyrazole derivatives may also possess neuroprotective properties:
- Neurodegenerative Diseases : Some studies indicate that certain pyrazole compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer’s .
Case Studies and Research Findings
| Study | Compound | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential observed |
| Insuasty et al. | Various pyrazolo derivatives | K562, UO31 | 0.04 - 11.4 | Most active compounds identified |
| Zheng et al. | Pyrazole linked benzimidazole derivative | U937, K562 | Not specified | Evaluated for Aurora A/B kinase inhibition |
Mechanism of Action
The mechanism by which {6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to structurally related pyrazolo-oxazine derivatives (Table 1):
*Calculated based on analogous compounds.
Key Observations :
- Fluorine vs. Methyl : The target compound’s difluoro substitution enhances polarity and metabolic stability compared to dimethyl analogs, which are more lipophilic .
- Amine vs. Alcohol : The primary amine group in the target compound allows for salt formation (hydrochloride), improving aqueous solubility relative to the hydroxymethyl derivative .
Physicochemical Properties
- Stability : Fluorine’s electronegativity may reduce susceptibility to oxidative metabolism, extending half-life in biological systems .
- Synthetic Complexity : Introducing fluorine requires specialized reagents (e.g., Selectfluor®), making synthesis more challenging than methylation or hydroxymethylation .
Commercial and Research Status
- Applications : Fluorinated derivatives are prioritized in drug discovery for their balanced lipophilicity and metabolic stability, contrasting with discontinued methyl analogs .
Biological Activity
{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will review the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₆H₈ClF₂N₃O
- Molecular Weight : 211.60 g/mol
- CAS Number : 2197054-54-7
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are involved in numerous signaling pathways.
The compound has been identified as a selective inhibitor of PDE4B, which plays a significant role in inflammatory processes. By inhibiting PDE4B, it increases the levels of cAMP within cells, leading to downstream effects that can reduce inflammation and modulate immune responses .
Pharmacological Effects
-
Anti-inflammatory Properties :
- Studies have indicated that inhibition of PDE4B can lead to reduced inflammation in various models of disease, including asthma and chronic obstructive pulmonary disease (COPD) .
- In vitro studies demonstrated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines.
- Neurological Implications :
- Antitumor Activity :
Case Study 1: Inhibition of Inflammatory Responses
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential use as an anti-inflammatory agent.
Case Study 2: Neuroprotection in ALS Models
Research conducted on cellular models of ALS indicated that treatment with the compound led to increased cell viability and reduced markers of oxidative stress. This suggests a promising avenue for developing therapies for neurodegenerative conditions.
Data Summary Table
Q & A
Q. How can researchers resolve contradictions in spectral data or solubility profiles observed during characterization?
- Methodological Answer : Data inconsistencies (e.g., unexpected NMR shifts or solubility mismatches) are addressed by: (i) Repeating synthesis under inert atmospheres to exclude oxidation byproducts. (ii) Using alternative solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent conformational changes. (iii) Cross-validating with X-ray crystallography or 2D NMR (e.g., HSQC, COSY) for ambiguous proton assignments . For solubility, computational tools like SwissADME predict logP values and refine experimental conditions (e.g., buffer pH adjustments) .
Q. What strategies are employed to evaluate the compound’s pharmacokinetic (ADME) properties in preclinical studies?
- Methodological Answer :
- Lipophilicity : Calculated via SwissADME to estimate logP (e.g., compared to reference drugs like celecoxib) .
- Solubility : Measured experimentally in PBS (pH 7.4) or simulated gastric fluid, with deviations addressed by salt form optimization (e.g., hydrochloride vs. free base) .
- Metabolic Stability : Assessed using liver microsome assays (human/rodent) to identify metabolic soft spots (e.g., fluorinated regions resistant to CYP450 oxidation) .
Q. How can researchers design assays to investigate the compound’s biological activity, particularly targeting inflammation or NLRP3 pathways?
- Methodological Answer :
- In vitro : NLRP3 inflammasome inhibition is tested in THP-1 macrophages primed with LPS and ATP, measuring IL-1β release via ELISA .
- Selectivity : Counter-screening against related pathways (e.g., NF-κB) ensures target specificity.
- Structure-Activity Relationships (SAR) : Modifying the difluoro-oxazine core (e.g., substituting the methanamine group) and testing derivatives in dose-response assays (IC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
